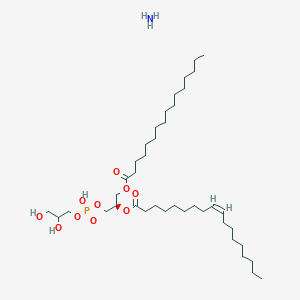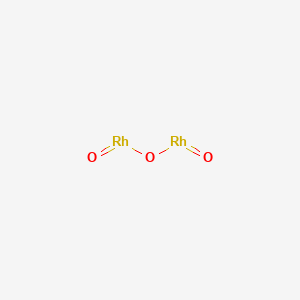
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organometallic compound known for its unique structural and electronic properties. It belongs to the phthalocyanine family, which are macrocyclic compounds widely used in various applications due to their stability, electronic properties, and ability to form complexes with metals. This particular compound features vanadyl (VO) as the central metal ion, coordinated with a phthalocyanine ring substituted with phenoxy groups at the 2, 9, 16, and 23 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt. For this compound, 4-phenoxyphthalonitrile is used as the starting material.
Metal Insertion: Vanadyl ion (VO) is introduced into the phthalocyanine core. This is usually achieved by heating the phthalocyanine with vanadyl sulfate or vanadyl acetylacetonate in a suitable solvent like dimethylformamide (DMF) or 1-chloronaphthalene.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the cyclotetramerization and metal insertion steps.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques like high-performance liquid chromatography (HPLC) and rigorous quality control measures ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The vanadyl center can be oxidized to higher oxidation states, affecting the electronic properties of the compound.
Reduction: Reduction reactions can convert the vanadyl center to lower oxidation states, altering its reactivity and stability.
Substitution: The phenoxy groups can be substituted with other functional groups, modifying the compound’s solubility and electronic characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and hydrazine (N_2H_4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Higher oxidation state vanadyl phthalocyanines.
Reduction: Lower oxidation state vanadyl phthalocyanines.
Substitution: Modified phthalocyanines with different functional groups.
Applications De Recherche Scientifique
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its anti-cancer and anti-microbial properties due to its ability to generate reactive oxygen species (ROS).
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stable and tunable electronic properties.
Mécanisme D'action
The mechanism of action of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine involves:
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species (ROS) that can induce cell death in cancer cells.
Catalysis: The vanadyl center acts as a catalytic site, facilitating electron transfer reactions in various chemical processes.
Electronic Applications: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadyl Phthalocyanine: Lacks the phenoxy substituents, resulting in different solubility and electronic properties.
Copper Phthalocyanine: Contains copper instead of vanadyl, leading to different catalytic and electronic behaviors.
Zinc Phthalocyanine: Zinc as the central metal ion, used in similar applications but with distinct photophysical properties.
Uniqueness
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its phenoxy substituents, which enhance its solubility and modify its electronic properties. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics, such as in organic electronics and photodynamic therapy.
Propriétés
Formule moléculaire |
C56H32N8O5V |
|---|---|
Poids moléculaire |
947.8 g/mol |
Nom IUPAC |
oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H32N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32H;;/q-2;;+2 |
Clé InChI |
NGSMDHYQABJENH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3[N-]4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1.O=[V+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



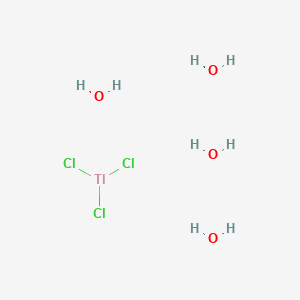
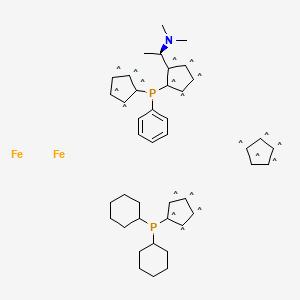


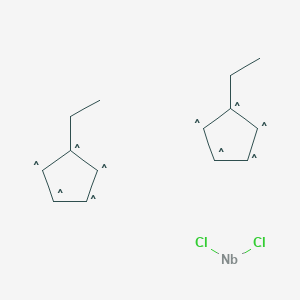
![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
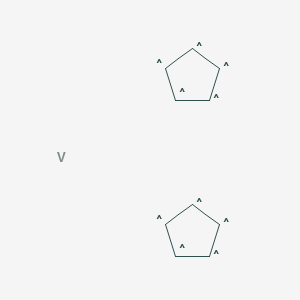
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

